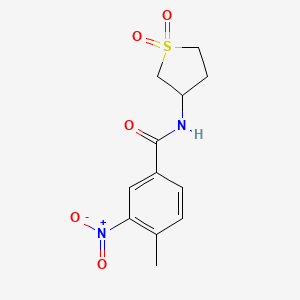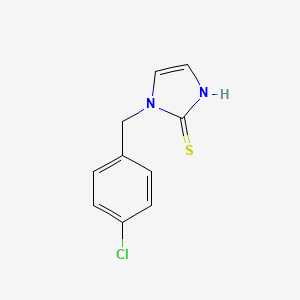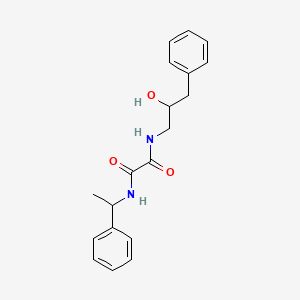
N1-(2-hydroxy-3-phenylpropyl)-N2-(1-phenylethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N1-(2-hydroxy-3-phenylpropyl)-N2-(1-phenylethyl)oxalamide" is a type of oxalamide, which is a class of compounds known for their ability to influence the crystallization behavior of polymers. Oxalamides are characterized by their amide groups and are often used as nucleating agents to enhance the crystallization rate of various polymeric materials, such as poly(hydroxyalkanoate)s (PHAs) .
Synthesis Analysis
The synthesis of oxalamide compounds can be achieved through various chemical reactions. A novel synthetic approach for the production of oxalamide derivatives involves the use of 3-(2-nitroaryl)oxirane-2-carboxamides, which undergo the classical Meinwald rearrangement and a new rearrangement sequence to yield N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides . This method is operationally simple and high yielding, making it a useful technique for synthesizing oxalamide compounds.
Molecular Structure Analysis
The molecular structure of oxalamide compounds can significantly affect their nucleation efficiency and compatibility with polymer matrices. For instance, oxalamide compounds with phenyl groups have been shown to exhibit higher nucleation efficiency due to their ringy terminal structures . The molecular structure also determines the formation of superstructures, such as shish-like assemblies, which can serve as nucleation sites for polymer crystallization .
Chemical Reactions Analysis
Oxalamide compounds are reactive and can participate in various chemical reactions. They can be incorporated into copolymers, as seen in the synthesis of reactive copolymers containing N-(2-hydroxypropyl)methacrylamide and N-methacryloylated derivatives of amino acids, which can further react with diamines . These reactions are influenced by the structure of the copolymer, the type of diamine, and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamide compounds are crucial for their application as nucleators in polymer crystallization. The presence of oxalamide compounds can increase the crystallization temperature and crystallinity of PHAs, as well as reduce the isothermal crystallization time . The length of the aliphatic spacer in oxalamide compounds can also influence the crystallization rate of poly(3-hydroxybutyrate-co-3-hydroxyhexanate) (PHBH), with an optimal length leading to increased nucleation activity and a steady mechanical performance of PHBH materials .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
N1-(2-hydroxy-3-phenylpropyl)-N2-(1-phenylethyl)oxalamide, due to its complex structure, has been a subject of interest in various synthetic methodologies and chemical property studies. For instance, it has been explored in the context of amide formation through decarboxylative condensation of hydroxylamines and α-ketoacids, highlighting its relevance in creating complex amide structures (Ju et al., 2011). Additionally, its structural characterizations, such as the arrangement of its chlorohydroxyphenyl ring and oxalamide unit, offer insights into its three-dimensional supramolecular structure, which has implications for further chemical and pharmaceutical research (Wang et al., 2016).
Catalytic and Synthetic Applications
The compound also finds applications in catalysis, as demonstrated by its use in copper-catalyzed hydroxylation of (hetero)aryl halides under mild conditions, showcasing its potential as a ligand in facilitating organic transformations (Xia et al., 2016). This catalytic activity opens avenues for its application in the synthesis of hydroxylated aromatic compounds, which are valuable in medicinal chemistry and material science.
Materials Science and Polymer Research
In materials science, this compound contributes to the understanding of crystallization behaviors in polymers. Research on bacterially synthesized poly(hydroxyalkanoate)s (PHAs) has shown that oxalamide compounds can significantly enhance the crystallization rate of PHAs, pointing to its role in improving material properties for biodegradable plastics and other polymer-based materials (Xu et al., 2017).
Coordination Chemistry and Metal-Organic Frameworks
Furthermore, its application extends into coordination chemistry where it serves as a ligand in the formation of coordination polymers. These materials have potential uses in gas storage, separation, and catalysis, indicating the compound's versatility in contributing to the development of new functional materials (Lakshmanan et al., 2022).
Propriétés
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14(16-10-6-3-7-11-16)21-19(24)18(23)20-13-17(22)12-15-8-4-2-5-9-15/h2-11,14,17,22H,12-13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMRZDNZTZOIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2530748.png)


![ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2530751.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2530752.png)
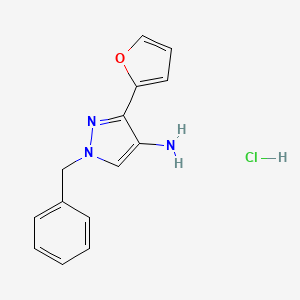
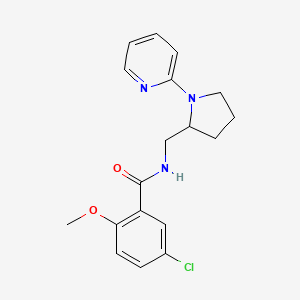

![4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2530759.png)
